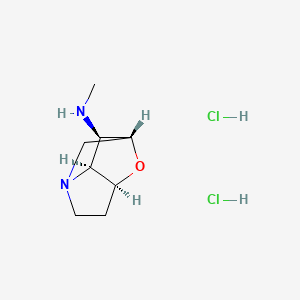
N-(1-Deoxy-D-fructos-1-yl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Deoxy-D-fructos-1-yl)-L-serine is a type of Amadori compound . Amadori compounds are formed by the reaction of the carbonyl groups of reducing sugars and amino groups of amino acids, peptides, or proteins . They are known to be present in processed foods and may participate in redox reactions mediated by trace metals .
Synthesis Analysis
The synthesis of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . The Cu(II)-binding ability of Fru-His was studied along with structurally related molecules L-histidine, dipeptide L-carnosine, and Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg) at 25 °C using pH-potentiometric titrations .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been analyzed . The ARP would share a similar chemical structure, named as N-(1-deoxy-D-fructos-1-yl)-amino acid/peptide (amino acid-glucose system) after the Amadori rearrangement .
Chemical Reactions Analysis
The chemical reactions of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The formation of Cu(II)−FruHis complex species occurs at pH values as low as 2 and that the complexes were redox stable in the pH range 2−10.5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The stability of ARPs is influenced by their chemical nature, pH value, temperature, water activity, and food matrix .
Wissenschaftliche Forschungsanwendungen
Detection of Bound-Fumonisins
This compound has been identified in studies related to the detection of bound-fumonisins, such as N-(1-deoxy-d-fructos-1-yl) fumonisin B2 (NDfrc-FB2) and N-(1-deoxy-d-fructos-1-yl) fumonisin B3 (NDfrc-FB3) . These studies involve accurate mass measurements and fragmentation patterns using high-resolution liquid chromatography .
Antioxidant Research
N alpha-(1-deoxy-D-fructos-1-yl)-L-arginine: , a related compound, has been identified as a major active component with strong antioxidative activity, particularly in scavenging hydrogen peroxide .
Food Chemistry
The compound is also mentioned in the context of food chemistry, specifically in the formation of Amadori compounds (ACs) in aqueous models and tomato sauce .
Wirkmechanismus
The mechanism of action of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . At physiological pH, Cu(II) and FruHis form a dominant coordination species of composition MLH –1 (log β = 5.67), with a presumably deprotonated anomeric hydroxyl group of the fructose portion .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-serine involves the reaction of L-serine with 1-deoxy-D-fructose in the presence of a catalyst.", "Starting Materials": [ "L-serine", "1-deoxy-D-fructose", "Catalyst" ], "Reaction": [ "Step 1: Dissolve L-serine in water and adjust the pH to around 8.0.", "Step 2: Add 1-deoxy-D-fructose to the L-serine solution.", "Step 3: Heat the mixture to around 100°C for several hours.", "Step 4: Cool the mixture and adjust the pH to around 4.0.", "Step 5: Purify the product using column chromatography or other appropriate methods." ] } | |
CAS-Nummer |
34393-26-5 |
Produktname |
N-(1-Deoxy-D-fructos-1-yl)-L-serine |
Molekularformel |
C9H17NO8 |
Molekulargewicht |
267.234 |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
Synonyme |
(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




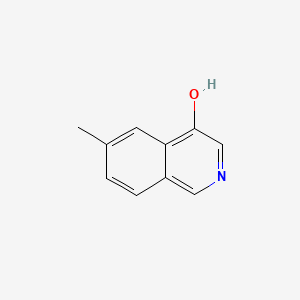


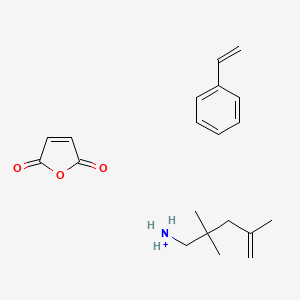
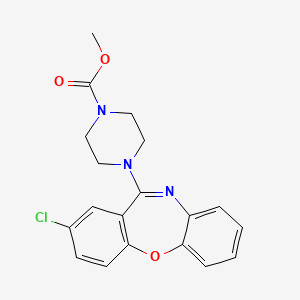
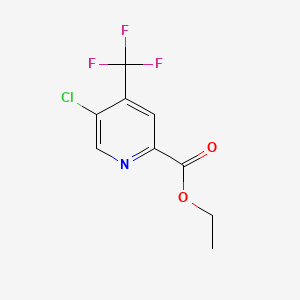

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)
